Aldose reductase-IN-1
Overview
Description
AT-001 is a novel, rationally designed, highly selective aldose reductase inhibitor. It is currently under clinical development for the treatment of diabetic cardiomyopathy, a severe complication of diabetes. The compound has shown promise in preventing cellular damage caused by oxidative stress under hyperglycemic conditions .
Preparation Methods
AT-001 was developed through rational drug design, utilizing the geometric parameters of the active site of aldose reductase determined via X-ray crystallography. This approach ensured high selectivity and potency while minimizing off-target effects . The specific synthetic routes and reaction conditions for AT-001 are proprietary and have not been fully disclosed in public literature. the compound’s development involved advanced crystallography and functional design to improve binding affinity and specificity .
Chemical Reactions Analysis
AT-001 primarily functions as an inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway. By inhibiting this enzyme, AT-001 reduces the production of sorbitol and attenuates increases in nicotinamide adenine dinucleotide + hydrogen, thereby down-regulating the synthesis of reactive oxygen species . The compound undergoes interactions with various cellular components, leading to the prevention of oxidative damage in both the cytosol and mitochondria .
Scientific Research Applications
AT-001 is being evaluated in clinical trials for its potential to treat diabetic cardiomyopathy and prevent progression to overt heart failure. The compound has also shown promise in sub-analyses for retinopathy and diabetic peripheral neuropathy . Additionally, AT-001 is being investigated for its ability to prevent cellular damage caused by oxidative stress under hyperglycemic conditions, making it a valuable candidate for addressing diabetic complications .
Mechanism of Action
AT-001 exerts its effects by inhibiting aldose reductase, thereby preventing the conversion of excess glucose to sorbitol. This inhibition reduces the production of reactive oxygen species and advanced glycation end-products, which are key modulators of diabetic complications . The compound effectively prevents cellular damage caused by oxidative stress, as demonstrated by both dihydroethidium quantitation and MitoSOX staining .
Comparison with Similar Compounds
AT-001 is unique in its high selectivity and potency as an aldose reductase inhibitor. Similar compounds include other aldose reductase inhibitors, such as epalrestat and ranirestat. AT-001’s rational design and advanced crystallography techniques have resulted in improved binding affinity and specificity, making it a more effective and safer option for treating diabetic complications .
Properties
IUPAC Name |
2-[5-oxo-6-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]pyrazino[2,3-d]pyridazin-8-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N5O3S/c18-17(19,20)8-1-2-11-9(5-8)23-12(29-11)7-25-16(28)15-14(21-3-4-22-15)10(24-25)6-13(26)27/h1-5H,6-7H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGPAXAVTDMKDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CN3C(=O)C4=NC=CN=C4C(=N3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355612-71-3 | |
Record name | Caficrestat [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355612713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AT-001 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15121 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CAFICRESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8I3O45DDU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.